molecular formula C8H16OSi B1347207 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol CAS No. 5272-33-3

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol

Cat. No. B1347207
CAS RN: 5272-33-3
M. Wt: 156.3 g/mol
InChI Key: UXOWFNWZWBCLDN-UHFFFAOYSA-N
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Description

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol is a compound that has been studied for its potential use in various chemical syntheses. It serves as an intermediate in the creation of complex molecules due to its reactive functional groups. The compound's structure allows for selective reactions, making it a valuable tool in organic synthesis .

Synthesis Analysis

The synthesis of enantiopure forms of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol has been achieved through different methods. One approach involves the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using immobilized Candida parapsilosis CCTCC M203011 cells, which results in the (S)-enantiomer with high yield and enantiomeric excess . Another method employs Acetobacter sp. CCTCC M209061 for the biocatalytic reduction, leading to the (R)-enantiomer with excellent yield and enantiomeric purity .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol includes a trimethylsilyl group attached to a but-3-yn-2-ol skeleton. This structure is versatile for further chemical transformations, such as the formation of mesylate derivatives, which can undergo highly stereoselective additions to aldehydes .

Chemical Reactions Analysis

Chemical reactions involving 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol are notable for their stereoselectivity. The mesylate derivatives of the resolved alcohols from this compound have been used to produce homopropargylic alcohol adducts with high enantio-, regio-, and diastereoselectivity . Additionally, the compound's enantiomers can be analyzed by enantioselective gas chromatography, which is crucial for quality control in fragrance synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol are influenced by its functional groups. The trimethylsilyl group imparts stability and reactivity, facilitating subsequent chemical reactions. The compound's enantiomers exhibit different olfactory properties, with the (R)-enantiomer being responsible for a sandalwood-like odor, which is significant in the fragrance industry . The stability of the compound can be affected by the pH of the buffer used during synthesis, with a lower pH preventing degradation .

Scientific Research Applications

2. Enantioselective Synthesis Marshall et al. (2001) developed an improved procedure for the resolution of 4-trimethylsilyl-3-butyn-2-ol. The mesylate derivatives of the resolved alcohols underwent highly enantio-, regio-, and diastereoselective additions to aldehydes, demonstrating its potential in creating homopropargylic alcohol adducts (Marshall, Chobanian, & Yanik, 2001).

3. Coupling Reactions and Access to Homoallyl Alcohols Ishihara et al. (1991) showed that 2-[(Trimethylsilyl)methyl]-3-chloro-3,3-difluoropropene, prepared from methyl chlorodifluoroacetate and (trimethylsilyl)methylmagnesium chloride, can undergo regioselective coupling with carbonyl compounds to produce 2,2-difluoro-3-[(trimethylsilyl)methyl]-3-buten-1-ol derivatives (Ishihara, Miwatashi, Kuroboshi, & Utimoto, 1991).

4. Enzymatic Asymmetric Reduction Zhang et al. (2008) demonstrated the enzymatic asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one to produce enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing a 5-lipoxygenase inhibitor. This study emphasized the importance of factors such as buffer pH and reaction temperature in achieving high yield and product enantiomeric excess (Zhang, Lou, Zong, & Wu, 2008).

5. Application in Organometallic Chemistry Klettke et al. (1996) discussed the treatment of (cdt)Ni with 2-methyl-4-trimethylsilyl-3-butyn-2-ol, leading to the selective formation of a homoleptic alkyne nickel(0) complex. This complex, characterized by its solid-state structure and NMR spectra, illustrated the potential of 2-methyl-4-(trimethylsilyl)but-3-yn-2-ol in forming complex organometallic structures (Klettke, Walther, Schmidt, Görls, Imhof, & Günther, 1996).

Future Directions

The search results do not provide specific future directions for this compound. However, given its use in the synthesis of entecavir, future research could potentially explore other medical applications2.


properties

IUPAC Name

2-methyl-4-trimethylsilylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OSi/c1-8(2,9)6-7-10(3,4)5/h9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWFNWZWBCLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318469
Record name 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol

CAS RN

5272-33-3
Record name 5272-33-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Yaragorla, A Pareek, R Dada - Tetrahedron Letters, 2017 - Elsevier
Highly regioselective, 6-endo cyclization between propargyl alcohols and ambident enols such as naphthols, 4-hydroxy coumarin, cyclohexane-1,3-dione, 5,5-dimethylcyclohexane-1,3-…
Number of citations: 38 www.sciencedirect.com
Z Časar - Synthesis, 2020 - thieme-connect.com
The US Food and Drug Administration approved 18 new drugs that incorporate the cyclopropyl structural motif in the time frame from 2012 to 2018. This review provides an overview of …
Number of citations: 43 www.thieme-connect.com
JR Hudlicky - 2021 - search.proquest.com
Natural products have a long history of serving as therapeutic leads (eg taxol and compactin) and biological tools (eg rapamycin and oligomycin). Bielschowskysin is a rare and …
Number of citations: 2 search.proquest.com
S Madabhushi, R Jillella, KR Godala, KKR Mallu… - Tetrahedron …, 2012 - Elsevier
An efficient and simple method for the synthesis of 2,2-disubstituted-2H-chromenes by one-step cyclocondensation of a phenol with a variety of 1,1-disubstituted propargyl alcohols …
Number of citations: 40 www.sciencedirect.com

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